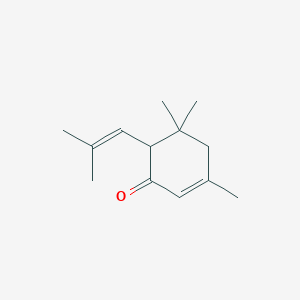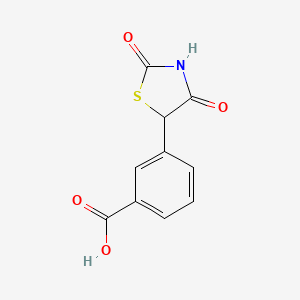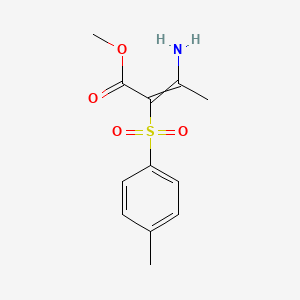![molecular formula C21H37ClN2 B12576939 N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-undecylethane-1,2-diamine CAS No. 627522-32-1](/img/structure/B12576939.png)
N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-undecylethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-undecylethane-1,2-diamine is an organic compound that belongs to the class of phenylalkylamines This compound is characterized by the presence of a chlorophenyl group attached to an ethyl chain, which is further connected to an undecyl chain through an ethane-1,2-diamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(2-Chlorophenyl)ethyl]-N~2~-undecylethane-1,2-diamine typically involves the reaction of 2-(2-chlorophenyl)ethylamine with undecylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-(2-Chlorophenyl)ethylamine+Undecylamine→N 1 -[2-(2-Chlorophenyl)ethyl]-N 2 -undecylethane-1,2-diamine
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the removal of impurities and the isolation of the target compound.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-undecylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH~3~) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced amine derivatives, and various substituted chlorophenyl derivatives.
Aplicaciones Científicas De Investigación
N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-undecylethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N1-[2-(2-Chlorophenyl)ethyl]-N~2~-undecylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-decylethane-1,2-diamine
- N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-dodecylethane-1,2-diamine
- N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-octylethane-1,2-diamine
Uniqueness
N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-undecylethane-1,2-diamine is unique due to its specific chain length and the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
627522-32-1 |
|---|---|
Fórmula molecular |
C21H37ClN2 |
Peso molecular |
353.0 g/mol |
Nombre IUPAC |
N'-[2-(2-chlorophenyl)ethyl]-N-undecylethane-1,2-diamine |
InChI |
InChI=1S/C21H37ClN2/c1-2-3-4-5-6-7-8-9-12-16-23-18-19-24-17-15-20-13-10-11-14-21(20)22/h10-11,13-14,23-24H,2-9,12,15-19H2,1H3 |
Clave InChI |
PBRBEHHMJQRITR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCNCCNCCC1=CC=CC=C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-Hydroxyphenyl)methyl]-N-(2-methylphenyl)benzamide](/img/structure/B12576879.png)
![Butanoic acid, 4,4'-[(2-formyl-1,3-phenylene)bis(oxy)]bis-, diethyl ester](/img/structure/B12576887.png)
![2-{[8-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-isopropylacetamide](/img/structure/B12576898.png)
![2'-Deoxy-5-({2-[2-(2,2,2-trifluoroacetamido)ethoxy]ethoxy}methyl)cytidine](/img/structure/B12576905.png)
![3-[(Dec-9-en-1-yl)oxy]propane-1,2-diol](/img/structure/B12576909.png)

![(E)-1-(4-{[12-(Dodecyldisulfanyl)dodecyl]oxy}phenyl)-2-(4-hexylphenyl)diazene](/img/structure/B12576927.png)



![1,2-Benzenedicarbonitrile, 4-[[(4-methylphenyl)methyl]thio]-](/img/structure/B12576942.png)
![2-{[4-(4,6-Diphenyl-1,3,5-triazin-2(1H)-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]oxy}ethyl acetate](/img/structure/B12576943.png)


